

An In-depth Technical Guide to 3-Chlorobutanamide

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Compound of Interest

Compound Name: 3-Chlorobutanamide

Cat. No.: B2723049

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-Chlorobutanamide**, a halogenated amide of interest in organic synthesis and as a potential intermediate in the development of bioactive compounds.

Molecular Structure and Identification

3-Chlorobutanamide is a four-carbon amide compound with a chlorine atom substituted at the third carbon position. The presence of both an amide functional group and an alkyl halide makes it a versatile synthon in organic chemistry.

The molecular structure of **3-Chlorobutanamide** is as follows:

Key identifiers for this compound are summarized in the table below.

Identifier	Value
IUPAC Name	3-chlorobutanamide[1]
Molecular Formula	C4H8ClNO[1]
CAS Number	500790-37-4[1]
Canonical SMILES	CC(CC(=O)N)Cl[1]
InChI	InChI=1S/C4H8ClNO/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7)[1]
InChIKey	ZXOYRIKNGSRDPB-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

Detailed experimental data for **3-Chlorobutanamide** is not widely available in the public domain. The following table summarizes computed data from reliable chemical databases, which can serve as a useful reference.

Property	Value	Source
Molecular Weight	121.56 g/mol	PubChem[1]
Monoisotopic Mass	121.0294416 Da	PubChem[1]
XLogP3-AA (logP)	0.1	PubChem[1]
Polar Surface Area	43.1 Å ²	PubChem[1]
Rotatable Bond Count	2	PubChem
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem

Predicted Spectroscopic Data

While experimental spectra are not readily available, predicted spectroscopic data can provide insights into the structural features of the molecule.

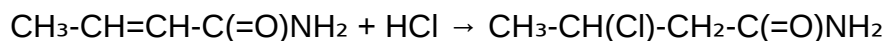
- ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and methylene protons, with chemical shifts and splitting patterns influenced by the adjacent chlorine atom and amide group.
- ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display four unique signals corresponding to the four carbon atoms in the molecule. The carbon attached to the chlorine atom and the carbonyl carbon would be the most downfield signals. Saturated amide carbonyls typically absorb in the range of 173–178 ppm.[2]
- Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amide (around 3300-3500 cm⁻¹), the C=O stretching of the amide (amide I band, around 1600-1800 cm⁻¹), and the N-H bending (amide II band, around 1470-1570 cm⁻¹).[3]

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **3-Chlorobutanamide** is not readily available. However, a plausible and common method for its synthesis is the conjugate addition of hydrogen chloride (HCl) to an α,β -unsaturated amide, such as crotonamide. This reaction proceeds via a Michael addition mechanism.[4][5][6]

Synthesis of 3-Chlorobutanamide from Crotonamide

Reaction:



Materials:

- Crotonamide
- Anhydrous solvent (e.g., diethyl ether or dichloromethane)
- Anhydrous hydrogen chloride (gas or a solution in a compatible anhydrous solvent)
- Inert gas atmosphere (e.g., nitrogen or argon)
- Standard laboratory glassware for anhydrous reactions

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve crotonamide in the chosen anhydrous solvent.
- Cool the solution in an ice bath to 0°C.
- Slowly bubble anhydrous hydrogen chloride gas through the solution or add a pre-prepared solution of HCl in the anhydrous solvent dropwise with continuous stirring.
- Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench any excess HCl by the slow addition of a mild base (e.g., a saturated solution of sodium bicarbonate) at low temperature.
- Perform a liquid-liquid extraction to isolate the product. Use an organic solvent that is immiscible with water (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude **3-Chlorobutanamide** by recrystallization or column chromatography.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and purification method.

Chemical Reactivity and Potential Applications

3-Chlorobutanamide can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis.

- Hofmann Bromamide Reaction: Treatment of **3-chlorobutanamide** with bromine and a strong base like sodium hydroxide would lead to the formation of 2-chloropropan-1-amine, a primary amine with one less carbon atom.^[7]

- Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles to introduce different functional groups at the 3-position.

Its potential applications are primarily in the realm of chemical research as a building block for more complex molecules, which may have applications in the pharmaceutical or agrochemical industries.

Safety and Handling

3-Chlorobutanamide is classified as an irritant.^[1]

- Hazard Statements:
 - H315: Causes skin irritation.^[1]
 - H319: Causes serious eye irritation.^[1]
 - H335: May cause respiratory irritation.^[1]
- Precautionary Measures:
 - Wear protective gloves, eye protection, and face protection.
 - Use only in a well-ventilated area.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - In case of contact with skin or eyes, rinse immediately with plenty of water.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Visualization of Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of **3-Chlorobutanamide** as described in the experimental protocol section.

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